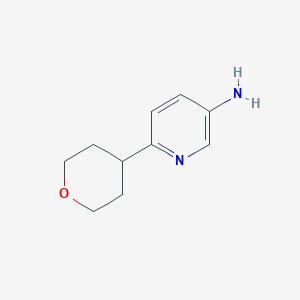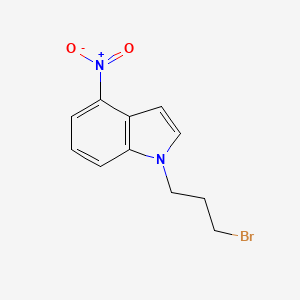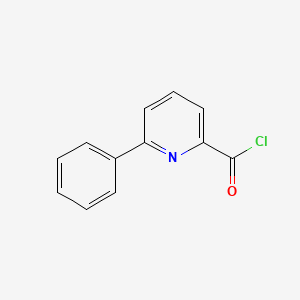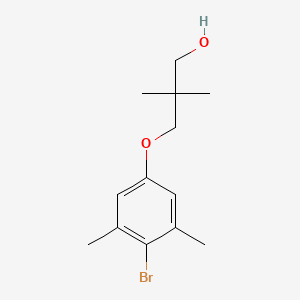
1-(1-Bromo-2,2,2-trifluoroethyl)-2,3-dichlorobenzene
Vue d'ensemble
Description
“1-(1-Bromo-2,2,2-trifluoroethyl)benzene” is a chemical compound with the empirical formula C8H6BrF3 . It has a molecular weight of 239.03 .
Molecular Structure Analysis
The molecular structure of “1-(1-Bromo-2,2,2-trifluoroethyl)benzene” can be represented by the SMILES stringFC(F)(F)C(Br)c1ccccc1 . The InChI representation is 1S/C8H6BrF3/c9-7(8(10,11)12)6-4-2-1-3-5-6/h1-5,7H . Physical And Chemical Properties Analysis
“1-(1-Bromo-2,2,2-trifluoroethyl)benzene” is a liquid at room temperature . It has a density of 1.555 g/mL at 25 °C and a refractive index (n20/D) of 1.487 .Applications De Recherche Scientifique
Vibrational and Electronic Properties Study A comprehensive study combined experimental and theoretical vibrational investigations of benzene derivatives similar to 1-(1-Bromo-2,2,2-trifluoroethyl)-2,3-dichlorobenzene, revealing insights into their molecular geometry, Nuclear Magnetic Resonance (NMR), and Natural Bond Orbital (NBO) analyses. This research highlights the compound's potential in nonlinear optical (NLO) applications due to its electronic properties and interactions with water molecules, showing its inhibitory activity against isopentenylpyrophosphate transferase, hinting at biomedical applications (Vennila et al., 2018).
Chemical Synthesis and Material Application Another facet of research emphasizes the compound's role in the synthesis of structurally diverse compounds. For instance, the derivative has been used in the facile synthesis of 1-chloro-2,2,2-trifluoroethyl sulfides, showcasing its utility in synthesizing biologically potent heterocycles and electrophilic reactions with thiophene, underlining its potential in pharmaceuticals and organic synthesis (Pustovit et al., 2010).
Organic Synthesis and Material Chemistry The compound serves as a building block for the synthesis of various fluorine compounds, particularly those containing the CF3 group. This is achieved via organometallic reactions and free radical "sulphinatodehalogenation" reactions, opening doors to a range of applications in material chemistry and pharmaceuticals (Dmowski, 2011).
Safety and Hazards
Propriétés
IUPAC Name |
1-(1-bromo-2,2,2-trifluoroethyl)-2,3-dichlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrCl2F3/c9-7(8(12,13)14)4-2-1-3-5(10)6(4)11/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBGZWTRUNCNQBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrCl2F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Bromo-2,2,2-trifluoroethyl)-2,3-dichlorobenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



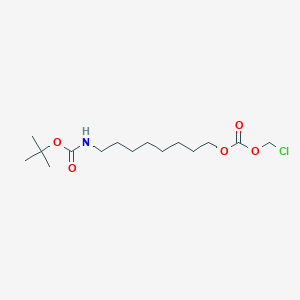



![8-Cyclopropyl-2,2-dimethylspiro[chroman-4,1'-cyclopropane]-6-carbaldehyde](/img/structure/B1407823.png)



